3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one
Overview
Description
3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 . It is a powder that is stored at 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N2O2/c1-8(12)9-2-4-10(5-3-9)13-6-7-15-11(13)14/h2-5,8H,6-7,12H2,1H3 . This indicates that the compound contains a five-membered oxazolidinone ring with a phenyl group and an aminoethyl group attached.Physical and Chemical Properties Analysis
The compound is a powder that is stored at 4 degrees Celsius .Scientific Research Applications
Asymmetric Synthesis and Chiral Auxiliaries
Oxazolidin-2-one derivatives have been extensively applied as chiral auxiliaries in asymmetric synthesis. For instance, the 'SuperQuat' (R)-4-phenyl-5,5-dimethyl oxazolidin-2-one, derived from d-phenylglycine, has shown efficacy in stereoselective conjugate additions, demonstrating its utility in the asymmetric synthesis of antifungal and antibacterial compounds such as (−)-Aplysillamide B (Davies, S., Sanganee, H., & Szolcsányi, P., 1999).
Synthetic Approaches and Applications
The oxazolidin-2-one ring is a favored scaffold in synthetic organic chemistry due to its versatility in creating stereochemically complex structures. This nucleus serves not only as a key element in synthetic strategies but also finds applications in medicinal chemistry, highlighted by the development of drugs like Linezolid, an oxazolidin-2-one-based antibacterial agent (Zappia, G., Gács-baitz, E., D. Monache, G., Misiti, D., Nevola, L., & Botta, B., 2007).
Antibacterial Agents and Mechanism of Action
Research has identified novel oxazolidinone derivatives with potent antibacterial activity and improved safety profiles. These findings underscore the potential of oxazolidin-2-one derivatives in addressing resistant bacterial infections while mitigating adverse effects associated with older compounds (Gordeev, M., & Yuan, Zhengyu, 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Mechanism of Action
Mode of Action
The compound interacts with its target through a yet-to-be-identified mechanism The oxazolidinone ring and the phenyl group likely play crucial roles The oxazolidinone moiety could participate in hydrogen bonding or other interactions, influencing the target’s function. Meanwhile, the phenyl group might contribute to lipophilicity and receptor binding .
Pharmacokinetics
- Information on absorption is not available. Not reported. Unknown. No data on excretion. The compound’s bioavailability depends on its absorption, distribution, and metabolism, which remain uncharacterized .
Result of Action
The molecular and cellular effects of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one are still under investigation For instance, compound 4e displayed significant inhibitory activity against HL-60 and HeLa cells, leading to S-phase arrest and apoptosis. The exact cellular pathways involved remain to be determined .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s stability and efficacy. Specific details regarding its environmental behavior are lacking .
Properties
IUPAC Name |
3-[4-(1-aminoethyl)phenyl]-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8(12)9-2-4-10(5-3-9)13-6-7-15-11(13)14/h2-5,8H,6-7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQQJKCCOAPYQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCOC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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